Cas no 17452-74-3 (5-methyl-2H-1,3,4-oxathiazol-2-one)

5-methyl-2H-1,3,4-oxathiazol-2-one 化学的及び物理的性質
名前と識別子
-
- 1,3,4-Oxathiazol-2-one, 5-methyl-
- 5-methyl-1,3,4-oxathiazol-2-one
- 5-Methyl-1,3,4-oxathiazole-2-one
- 5-methyl-2H-1,3,4-oxathiazol-2-one
-
- ほほえんだ: CC1=NSC(=O)O1
計算された属性
- せいみつぶんしりょう: 116.98849
- どういたいしつりょう: 116.98844951g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.58±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 16-17 ºC
- ふってん: 75-76 ºC (30 Torr)
- フラッシュポイント: 41.7±22.6 ºC,
- 屈折率: 1.642
- ようかいど: 微溶性(13 g/l)(25ºC)、
- PSA: 38.66
5-methyl-2H-1,3,4-oxathiazol-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM325912-10g |
5-methyl-2H-1,3,4-oxathiazol-2-one |
17452-74-3 | 95%+ | 10g |
$2285 | 2022-06-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN170029-1G |
5-methyl-2H-1,3,4-oxathiazol-2-one |
17452-74-3 | 95% | 1g |
¥ 3,399.00 | 2023-04-14 | |
TRC | M327943-50mg |
5-methyl-2H-1,3,4-oxathiazol-2-one |
17452-74-3 | 50mg |
$ 210.00 | 2022-06-04 | ||
Chemenu | CM325912-10g |
5-methyl-2H-1,3,4-oxathiazol-2-one |
17452-74-3 | 95%+ | 10g |
$2285 | 2021-08-18 | |
Enamine | EN300-124787-0.05g |
5-methyl-2H-1,3,4-oxathiazol-2-one |
17452-74-3 | 95% | 0.05g |
$182.0 | 2023-06-08 | |
Enamine | EN300-124787-0.1g |
5-methyl-2H-1,3,4-oxathiazol-2-one |
17452-74-3 | 95% | 0.1g |
$272.0 | 2023-06-08 | |
Enamine | EN300-124787-1.0g |
5-methyl-2H-1,3,4-oxathiazol-2-one |
17452-74-3 | 95% | 1g |
$785.0 | 2023-06-08 | |
Enamine | EN300-124787-10.0g |
5-methyl-2H-1,3,4-oxathiazol-2-one |
17452-74-3 | 95% | 10g |
$3376.0 | 2023-06-08 | |
Enamine | EN300-124787-250mg |
5-methyl-2H-1,3,4-oxathiazol-2-one |
17452-74-3 | 95.0% | 250mg |
$389.0 | 2023-10-02 | |
Enamine | EN300-124787-50mg |
5-methyl-2H-1,3,4-oxathiazol-2-one |
17452-74-3 | 95.0% | 50mg |
$182.0 | 2023-10-02 |
5-methyl-2H-1,3,4-oxathiazol-2-one 関連文献
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1. Nitrile sulphidesRobert K. Howe,John E. Franz J. Chem. Soc. Chem. Commun. 1973 524b
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2. Examining thermolysis reactions and tautomerism of 2-mercapto-5-methyl-1,3,4-thiadiazole and 2,5-dimercapto-1,3,4-thiadiazoleFrank Hipler,Roland A. Fischer,Jens Müller J. Chem. Soc. Perkin Trans. 2 2002 1620
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5-methyl-2H-1,3,4-oxathiazol-2-oneに関する追加情報
Introduction to 5-methyl-2H-1,3,4-oxathiazol-2-one (CAS No. 17452-74-3)
5-methyl-2H-1,3,4-oxathiazol-2-one, also known by its CAS number 17452-74-3, is a versatile compound with significant applications in the fields of pharmaceuticals and organic synthesis. This compound belongs to the class of oxathiazoles, which are characterized by a five-membered ring containing one sulfur atom, one oxygen atom, and one nitrogen atom. The presence of the methyl group at the 5-position imparts unique chemical and biological properties to this molecule.
The chemical structure of 5-methyl-2H-1,3,4-oxathiazol-2-one is well-defined and has been extensively studied. It can be synthesized through various routes, including the cyclization of 2-aminothiophenols with α-halo ketones or aldehydes. The synthesis of this compound is crucial for its use in the development of novel drugs and as an intermediate in organic synthesis.
In recent years, 5-methyl-2H-1,3,4-oxathiazol-2-one has gained attention due to its potential therapeutic applications. Research has shown that this compound exhibits a range of biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, studies have demonstrated that derivatives of 5-methyl-2H-1,3,4-oxathiazol-2-one can effectively inhibit the growth of various bacterial strains, making them promising candidates for the development of new antibiotics.
The antimicrobial activity of 5-methyl-2H-1,3,4-oxathiazol-2-one is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes involved in microbial metabolism. This mechanism of action makes it a valuable lead compound for further drug development. Additionally, research has shown that certain derivatives of this compound can exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.
Beyond its therapeutic applications, 5-methyl-2H-1,3,4-oxathiazol-2-one is also used as an intermediate in the synthesis of other bioactive compounds. Its reactivity and functional group versatility make it a useful building block in organic synthesis. For example, it can be readily modified through substitution reactions at the 5-position or through functionalization of the oxathiazole ring itself.
The physical properties of 5-methyl-2H-1,3,4-oxathiazol-2-one, such as its melting point and solubility in various solvents, have been well-characterized. These properties are important for optimizing its use in different applications. The compound is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination.
In terms of safety and handling, while 5-methyl-2H-1,3,4-oxathiazol-2-one is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be used to minimize exposure risks.
The environmental impact of 5-methyl-2H-1,3,4-oxathiazol-2-one is another area of ongoing research. Studies are being conducted to evaluate its biodegradability and potential ecological effects. Ensuring that the use and disposal of this compound are environmentally responsible is crucial for sustainable development in the pharmaceutical and chemical industries.
In conclusion, 5-methyl-2H-1,3,4-oxathiazol-2-one (CAS No. 17452-74-3) is a multifaceted compound with significant potential in pharmaceuticals and organic synthesis. Its unique chemical structure and biological activities make it a valuable target for further research and development. As new studies continue to uncover additional applications and properties of this compound, it is likely to play an increasingly important role in advancing medical treatments and chemical processes.
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